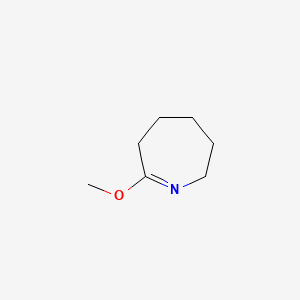

7-Methoxy-3,4,5,6-tetrahydro-2H-azepine

Beschreibung

Overview of Azepine Class Compounds

Azepines are a class of seven-membered heterocyclic compounds that incorporate a nitrogen atom within the ring. slideshare.netslideshare.net These compounds can exist in various tautomeric forms and non-planar conformations, such as the chair and boat forms, due to the inherent instability of a planar seven-membered ring. slideshare.netslideshare.net The synthesis of azepine derivatives has been an area of considerable interest, with numerous methods developed over the past five decades, often involving ring expansion of five or six-membered precursors through thermal, photochemical, or microwave-assisted reactions. researchgate.netbenthamdirect.com Azepine and its derivatives are recognized for their wide-ranging pharmacological and therapeutic potential, making them attractive scaffolds in drug discovery. researchgate.nettandfonline.com

Structural Characteristics of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine

The chemical identity and reactivity of this compound are defined by its specific molecular architecture. This includes the foundational azepine ring system, the strategic placement of a methoxy (B1213986) group, and the saturation of the heterocyclic ring.

A distinguishing feature of this compound is the methoxy group (-OCH3) attached at the 7-position of the tetrahydroazepine ring. ontosight.ai This functional group can influence the molecule's electronic properties, solubility, and potential interactions with biological targets. evitachem.com The presence of the methoxy group can be achieved through methylation reactions during synthesis. evitachem.com

The term "tetrahydro" indicates that the azepine ring is partially saturated, containing a mix of single and double bonds. ontosight.ai This saturation imparts a degree of conformational flexibility to the ring system, which can be crucial for its biological activity. evitachem.com The "2H" designation in the name specifies the location of two hydrogen atoms on the nitrogen atom. ontosight.ai

Historical Context of Azepine Research

Research into azepine and its derivatives has a rich history, driven by their interesting chemical properties and diverse pharmacological applications. researchgate.netbenthamdirect.com The development of synthetic methodologies to access the azepine core, such as the Beckmann rearrangement of cyclohexanone-derived oximes, has been a significant focus. evitachem.com This particular method has been instrumental in producing caprolactam derivatives, which are precursors to compounds like this compound. evitachem.com The continuous exploration of azepine chemistry has led to the discovery of numerous derivatives with potential therapeutic uses. tandfonline.com

Significance in Organic Synthesis and Medicinal Chemistry

This compound serves as a valuable intermediate in organic synthesis, providing a scaffold for the construction of more complex molecules and pharmaceuticals. evitachem.com Its structural similarity to known psychoactive compounds has also made it a person of interest in medicinal chemistry, particularly in the development of new therapeutic agents for neurological disorders. evitachem.com The versatility of the azepine ring system allows for various chemical modifications, including oxidation, reduction, and substitution reactions, further expanding its utility in creating diverse chemical libraries for drug screening. evitachem.com

Data on this compound

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 2525-16-8 nih.govnist.gov |

| Molecular Formula | C7H13NO nih.govnist.gov |

| Molecular Weight | 127.18 g/mol nih.gov |

| InChI | InChI=1S/C7H13NO/c1-9-7-5-3-2-4-6-8-7/h2-6H2,1H3 nih.gov |

| InChIKey | DNXIQMQGKSQHPC-UHFFFAOYSA-N nih.govnist.gov |

| Canonical SMILES | COC1=NCCCCC1 nih.gov |

Eigenschaften

IUPAC Name |

7-methoxy-3,4,5,6-tetrahydro-2H-azepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-9-7-5-3-2-4-6-8-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXIQMQGKSQHPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062491 | |

| Record name | 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2525-16-8 | |

| Record name | 1-Aza-2-methoxy-1-cycloheptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2525-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002525168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methylcaprolactim | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-Methylcaprolactim | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,4,5,6-tetrahydro-7H-azepin-2-yl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-METHOXY-3,4,5,6-TETRAHYDRO-2H-AZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD6DMX4LAT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 7 Methoxy 3,4,5,6 Tetrahydro 2h Azepine

Established Synthetic Routes

Established methods for the synthesis of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine have been well-documented, providing reliable pathways to the target compound. One of the most prominent of these methods involves the direct alkylation of ε-caprolactam.

A conventional and effective method for preparing this compound is through the O-alkylation of ε-caprolactam using dimethyl sulfate (B86663). orgsyn.org This reaction, which yields what is also known as O-Methylcaprolactim, is typically performed in a solvent such as benzene (B151609). orgsyn.org

The process involves dissolving ε-caprolactam in benzene and heating the mixture to reflux. orgsyn.org Dimethyl sulfate is then added gradually to the stirring solution. orgsyn.org The reaction proceeds for several hours, during which two distinct phases may appear in the reaction mixture. orgsyn.org Following the initial reaction period, the mixture is typically heated under reflux for an extended duration to ensure completion. orgsyn.org The workup procedure involves cooling the mixture and adding a strong base, such as a concentrated solution of potassium carbonate, to neutralize the reaction and facilitate the separation of the product. orgsyn.org The final product is isolated through distillation, with yields typically ranging from 61% to 68%. orgsyn.org

Table 1: Reagents for Alkylation of ε-Caprolactam

| Reagent | Moles | Quantity |

|---|---|---|

| ε-Caprolactam | 6.0 | 678 g |

| Benzene | - | 2 L |

| Dimethyl Sulfate | 6.0 | 757 g (569 ml) |

Green Synthesis Approaches

In response to the growing need for environmentally friendly chemical processes, green synthesis routes for this compound have been developed. These methods prioritize the use of less hazardous reagents and aim for higher efficiency and reduced waste.

A key green synthesis approach involves substituting the toxic and hazardous dimethyl sulfate with dimethyl carbonate as the methylating agent for ε-caprolactam. ingentaconnect.comresearchgate.net Dimethyl carbonate is considered a green reagent due to its lower toxicity and biodegradability. This method has been investigated as a more sustainable alternative for producing this compound. ingentaconnect.comresearchgate.net The reaction has been optimized to achieve high yields, making it a viable and attractive alternative to traditional methods. ingentaconnect.comresearchgate.net Under optimal conditions, this green synthesis route can produce the target compound with a purity exceeding 98%, as confirmed by gas chromatography. ingentaconnect.comresearchgate.net

The efficiency of the green synthesis route is highly dependent on the careful control of reaction parameters. ingentaconnect.com Research has focused on optimizing factors such as reaction time and temperature to maximize the yield and purity of the final product. ingentaconnect.com

Reaction time is a critical factor in the synthesis using dimethyl carbonate. ingentaconnect.com Studies have identified the optimal duration for both the addition of the reagent and the subsequent reaction period. ingentaconnect.comresearchgate.net The optimal conditions involve a drop-wise addition of dimethyl carbonate over a period of 2 hours, followed by a post-reaction time of 1 hour. ingentaconnect.comresearchgate.net Adhering to this timeframe is crucial for achieving the highest possible yield. ingentaconnect.comresearchgate.net

The reaction temperature also significantly influences the outcome of the synthesis. ingentaconnect.com The optimal reaction temperature for the methylation of ε-caprolactam with dimethyl carbonate has been determined to be 353 K (80 °C). ingentaconnect.comresearchgate.net Maintaining this temperature throughout the reaction is essential for maximizing the conversion to this compound. ingentaconnect.comresearchgate.net Through the careful optimization of these parameters, a reaction yield as high as 81.2% can be achieved. ingentaconnect.comresearchgate.net

Table 2: Optimal Conditions for Green Synthesis

| Parameter | Optimal Value |

|---|---|

| Mole Ratio (Dimethylcarbonate:ε-Caprolactam) | 0.6 |

| Reaction Temperature | 353 K |

| Drop-wise Addition Time | 2 hours |

| Post-reaction Time | 1 hour |

| Maximum Yield | 81.2% |

Optimization of Reaction Parameters in Green Synthesis

Mole Ratio of Reactants (Dimethylcarbonate to ε-Caprolactam)

In the green synthesis of this compound using ε-caprolactam and dimethyl carbonate, the mole ratio of the reactants is a critical factor influencing the reaction's yield and efficiency. ingentaconnect.comresearchgate.net Research investigating the optimal synthetic conditions determined that the ideal mole ratio of dimethyl carbonate to ε-caprolactam is 0.6. ingentaconnect.comresearchgate.net By maintaining this specific ratio along with other optimized parameters, a high yield and purity of the final product can be achieved. ingentaconnect.comresearchgate.net

The study identified several factors that influence the synthetic reaction, including reaction time, temperature, and the ratio of materials. ingentaconnect.com The established optimal conditions allow for a product yield as high as 81.2%, with a purity level greater than 98% as confirmed by gas chromatography. ingentaconnect.comresearchgate.net

| Parameter | Optimal Value |

| Mole Ratio (Dimethylcarbonate:ε-Caprolactam) | 0.6 |

| Reaction Temperature | 353 K |

| Drop-wise Addition Time of Dimethylcarbonate | 2 hours |

| Post-Reaction Time | 1 hour |

| Resulting Yield | 81.2% |

| Resulting Purity | >98% |

This interactive table summarizes the optimal conditions for the green synthesis of this compound.

Advantages of Green Synthesis Methods

The use of dimethyl carbonate (DMC) in the synthesis of this compound represents a significant advancement in green chemistry. ingentaconnect.comresearchgate.net DMC is considered an environmentally friendly or "green" reagent for several reasons. nih.gov It is a non-toxic and biodegradable compound, offering a safer alternative to conventional methylating agents such as methyl halides or dimethyl sulfate. nih.govscispace.com

Key advantages of using DMC-based green synthesis include:

Reduced Toxicity : DMC is a non-toxic building block, contrasting sharply with hazardous traditional reagents like phosgene, dimethyl sulfate, and methyl iodide. scispace.comresearchgate.net

Avoidance of Harmful Byproducts : DMC-mediated methylations can be catalytic and utilize safe solids, which circumvents the formation of undesirable inorganic salts that require disposal. nih.govresearchgate.net

Eco-Friendly Production : The industrial production of dimethyl carbonate itself is now based on clean processes, further enhancing its green credentials. nih.gov

Tunable Reactivity and High Selectivity : The reactivity of DMC can be controlled, for instance by adjusting the temperature, to favor methylation reactions. nih.gov It also demonstrates excellent selectivity, particularly for mono-methylation reactions. nih.govresearchgate.net

Precursor Compounds and Starting Materials

The synthesis of this compound relies on specific precursor compounds that provide the necessary molecular framework and functional groups.

ε-Caprolactam

Epsilon-Caprolactam (ε-Caprolactam) is a primary raw material for the synthesis of this compound. chemicalbook.com It serves as the foundational seven-membered ring structure of the target molecule. In the synthesis, the oxygen atom of the lactam group is methylated to form the methoxy (B1213986) group of the final product. ingentaconnect.comresearchgate.net

Dimethylcarbonate

Dimethylcarbonate (DMC) is utilized as a green methylating agent in modern synthetic routes. ingentaconnect.comresearchgate.net It is an eco-friendly substitute for more hazardous traditional reagents. nih.govresearchgate.net DMC's role is to provide the methyl group that attaches to the oxygen atom of the ε-caprolactam, converting the lactam into a lactim ether. nih.gov Its properties of low toxicity, biodegradability, and the ability to avoid inorganic salt byproducts make it a preferred choice in green synthesis protocols. nih.govmdpi.com

Dimethyl Sulfate

Dimethyl sulfate is another reagent used for the methylation step in the synthesis of this compound. chemicalbook.comevitachem.com It is a powerful and effective methylating agent. nih.gov While highly efficient, dimethyl sulfate is also recognized as a toxic and corrosive substance, making it a less environmentally friendly option compared to dimethyl carbonate. scispace.com Its use represents a more traditional, non-green pathway to the target compound. nih.govchemicalbook.com

Reaction Mechanisms in this compound Synthesis

The synthesis of this compound from ε-caprolactam and a methylating agent proceeds through an O-alkylation reaction. The core of this mechanism involves the nucleophilic character of the oxygen atom in the caprolactam structure.

The ε-caprolactam molecule exists in tautomeric equilibrium with its lactim form. In the lactim tautomer, the proton from the nitrogen atom moves to the carbonyl oxygen, creating a hydroxyl group and a carbon-nitrogen double bond within the seven-membered ring. It is the oxygen atom of this lactim form that acts as a nucleophile.

This nucleophilic oxygen atom attacks the electrophilic methyl group of the methylating agent, such as dimethyl carbonate or dimethyl sulfate. In this bimolecular nucleophilic substitution (SN2) reaction, the oxygen forms a bond with the methyl group, and the leaving group from the methylating agent is displaced. This results in the formation of the O-methylated product, this compound, which is a stable lactim ether. evitachem.com

Mechanistic Studies of Alkylation Reactions

The core of the synthesis of this compound from ε-caprolactam lies in the O-alkylation of the lactam functionality. The mechanism of this alkylation is highly dependent on the reagent employed.

Lactams, like ε-caprolactam, exist in equilibrium with their tautomeric form, a cyclic imidic acid, although the equilibrium heavily favors the lactam form. The oxygen atom of the carbonyl group in the lactam is a nucleophilic center. Alkylation can occur at either the oxygen or the nitrogen atom. However, for the synthesis of the target compound, O-alkylation is the desired pathway.

With Dimethyl Sulfate: The reaction with dimethyl sulfate is a classic and effective method for the methylation of phenols, amines, and thiols, and it proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net In the case of ε-caprolactam, the lone pair of electrons on the carbonyl oxygen attacks the electrophilic methyl group of dimethyl sulfate. This concerted step involves the departure of the methyl sulfate anion as the leaving group, resulting in the formation of an O-methylated lactim ether intermediate. This intermediate is then protonated to yield the final product, this compound.

With Dimethyl Carbonate (DMC): Dimethyl carbonate is considered a green methylating agent due to its low toxicity and biodegradability. mdpi.com Its reactivity is tunable by adjusting the reaction temperature. mdpi.com The alkylation mechanism with DMC can proceed through two main pathways: a BAl2 (bimolecular, alkyl-oxygen cleavage) or a BAc2 (bimolecular, acyl-oxygen cleavage) mechanism. researchgate.net For the synthesis of this compound, the BAl2 pathway is favored, which typically occurs at higher temperatures. In this mechanism, the nucleophilic oxygen of ε-caprolactam attacks one of the methyl groups of DMC, leading to the formation of the desired O-methylated product and a methoxycarbonate anion. This anion subsequently decomposes to methanol (B129727) and carbon dioxide. The BAc2 pathway, which would lead to a methoxycarbonylation product, is generally favored at lower temperatures. mdpi.com

With Meerwein's Salt: Trialkyloxonium salts, such as trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Meerwein's salt), are powerful alkylating agents capable of methylating even weakly nucleophilic functional groups under mild conditions. orgsyn.org The reaction with Meerwein's salt is also believed to follow an SN2-type mechanism. The highly electrophilic methyl group of the trimethyloxonium cation is readily transferred to the nucleophilic oxygen of the ε-caprolactam. The driving force for this reaction is the formation of the stable and volatile byproducts, diethyl ether and boron trifluoride.

Role of Reagents in Methoxy Group Introduction

The choice of reagent for the introduction of the methoxy group onto the ε-caprolactam scaffold is a critical factor that influences the reaction's efficiency, selectivity, and environmental impact. The most commonly employed reagents are dimethyl sulfate, dimethyl carbonate, and Meerwein's salts.

Dimethyl Sulfate: As a potent and cost-effective methylating agent, dimethyl sulfate has been a traditional choice for the synthesis of this compound. researchgate.net Its high reactivity allows for relatively fast reaction times and good yields. A typical procedure involves reacting ε-caprolactam with dimethyl sulfate in an inert solvent like benzene, followed by treatment with a base such as potassium carbonate to neutralize the acidic byproducts. nih.gov Yields in the range of 61-68% have been reported for this method. nih.gov However, the high toxicity and carcinogenicity of dimethyl sulfate are significant drawbacks, necessitating stringent safety precautions during its handling and disposal. researchgate.net

Dimethyl Carbonate (DMC): In recent years, dimethyl carbonate has emerged as a "green" alternative to traditional methylating agents like dimethyl sulfate. mdpi.com It is non-toxic and biodegradable. mdpi.com The synthesis of this compound using DMC and ε-caprolactam has been investigated as an environmentally friendly process. ub.eduorgsyn.org Optimal conditions for this reaction have been reported to be a mole ratio of dimethylcarbonate to ε-caprolactam of 0.6, a reaction temperature of 353 K, a drop-wise addition time of 2 hours, and a post-reaction time of 1 hour, achieving a yield of up to 81.2%. ub.edu This method offers a safer and more sustainable route to the target compound.

Meerwein's Salts: Meerwein's salts, such as trimethyloxonium tetrafluoroborate, are highly reactive electrophilic alkylating agents. orgsyn.org They are particularly useful for methylating substrates that are poor nucleophiles. While specific detailed procedures for the synthesis of this compound using Meerwein's salt are less commonly reported in readily available literature compared to dimethyl sulfate and DMC, their general utility in O-alkylation of lactams is well-established. orgsyn.org The primary advantages of Meerwein's salts are their high reactivity under mild conditions. However, they are also sensitive to moisture and can be more expensive than other methylating agents.

The following table provides a comparative overview of these key reagents:

| Reagent | Typical Yield | Reaction Conditions | Advantages | Disadvantages |

| Dimethyl Sulfate | 61-68% nih.gov | Reflux in benzene, basic workup nih.gov | High reactivity, cost-effective | High toxicity, carcinogenic researchgate.net |

| Dimethyl Carbonate | up to 81.2% ub.edu | 353 K, optimized addition and reaction times ub.edu | Low toxicity, environmentally friendly mdpi.com | May require higher temperatures or longer reaction times compared to dimethyl sulfate |

| Meerwein's Salt | - | Mild conditions, inert atmosphere | High reactivity, suitable for poor nucleophiles orgsyn.org | Moisture sensitive, higher cost |

Reactivity and Chemical Transformations of 7 Methoxy 3,4,5,6 Tetrahydro 2h Azepine

Nucleophilic Reactions

7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, also known as O-methylcaprolactim, serves as a versatile substrate for various nucleophilic substitution reactions. The methoxy (B1213986) group (-OCH3) acts as a good leaving group, facilitating the introduction of different nucleophiles onto the azepine ring. This reactivity is fundamental to the synthesis of a range of heterocyclic derivatives.

Reaction with Hydrazine (B178648) Hydrate (B1144303) for 7-Hydrazino-3,4,5,6-tetrahydro-2H-azepine Synthesis

The reaction between this compound and hydrazine hydrate is a key step in forming 7-Hydrazino-3,4,5,6-tetrahydro-2H-azepine. In this nucleophilic substitution, the hydrazine molecule attacks the carbon atom bonded to the methoxy group, leading to the displacement of methanol (B129727) and the formation of the corresponding hydrazino derivative. While this reaction is a cited pathway, specific experimental conditions and yield data were not detailed in the available literature.

Condensation Reactions with Hydrazino-4-arylthiazole Hydrobromides

A significant application of this compound is its condensation with 2-hydrazino-4-arylthiazole hydrobromides. This reaction yields a series of N-[4-aryl-thiazol-2-yl]-N¹-(4,5,6,7-tetrahydro-3Н-azepin-2-yl)-hydrazine hydrobromides. nist.govontosight.ai The synthesis is typically achieved by first reacting a substituted α-bromoacetophenone with thiosemicarbazide (B42300) to form the hydrazino-4-arylthiazole intermediate. nist.govontosight.ai Subsequently, this compound is added to this mixture. nist.govontosight.ai The reaction proceeds by holding the mixture at room temperature (20 °C) for 24 hours, resulting in the formation of the final product with yields ranging from 65% to 75%. nist.govontosight.ai

| Aryl Substituent (R) | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|

| Phenyl | 65 | 179-180 | nist.gov |

| 4-Methoxyphenyl | 71 | 171-172 | nist.gov |

| 4-Chlorophenyl | 75 | 233-234 | nist.gov |

Cyclization Reactions

The reactivity of this compound is further highlighted in its use as a precursor in cyclization reactions to form more complex, fused heterocyclic systems. These reactions are crucial in medicinal chemistry for creating novel molecular scaffolds.

Formation of Fused Heterocyclic Systems

This compound is a key starting material for synthesizing fused heterocyclic systems, particularly those incorporating a triazole ring fused to the azepine core. These hybrid molecules are of significant interest in the development of new therapeutic agents.

The synthesis of 3-aryl-6,7,8,9-tetrahydro-5H- nist.govresearchgate.nettriazolo[4,3-a]azepines is achieved through the condensation of this compound with various aromatic hydrazides. This reaction proceeds via an initial nucleophilic substitution, followed by an intramolecular cyclization to form the stable, fused triazole-azepine ring system. The resulting compounds have been investigated for their potential as non-steroidal anti-inflammatory agents. The reaction yields are generally high, ranging from 70% to 81%.

The standard conditions for the formation of these triazole-azepine hybrids involve refluxing a mixture of this compound and the corresponding aryl hydrazide in toluene. A typical procedure involves refluxing the reactants for 3 hours, followed by allowing the solution to stand at room temperature for 12 hours. The solid product that precipitates is then collected by filtration and purified by recrystallization.

| Aryl Substituent | Yield (%) | Reference |

|---|---|---|

| Phenyl | 78 | |

| 4-Methylphenyl | 81 | |

| 4-Methoxyphenyl | 75 | |

| 4-Chlorophenyl | 72 | |

| 4-Bromophenyl | 70 | |

| 4-Hydroxyphenyl | 74 | |

| 3-Hydroxyphenyl | 73 |

Derivatization Strategies

The structure of this compound serves as a versatile scaffold for the synthesis of more complex molecules. The methoxy group can act as a leaving group, facilitating nucleophilic substitution at the C7 position, which is a key strategy for creating a diverse range of derivatives.

Synthesis of N-(4-aryl-thiazol-2-yl)-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine Derivatives

A significant derivatization pathway for this compound is its reaction with hydrazine derivatives to form substituted azepines. Specifically, novel series of N-(4-aryl-thiazol-2-yl)-N¹-(4,5,6,7-tetrahydro-3Н-azepin-2-yl)-hydrazine hydrobromides have been synthesized. This is achieved through the condensation reaction between this compound and the corresponding 2-hydrazino-4-arylthiazole hydrobromides.

The general synthetic approach involves the interaction of equimolar quantities of the substituted α-bromacetophenones with thiosemicarbazide to form the thiazole-hydrazine intermediate. This intermediate is then reacted with 7-methoxy-3,4,5,6-tetrahydro-3Н-azepine. The yields for this condensation step are reported to be in the range of 55–65%. The resulting products have been characterized through elemental analysis and spectral data.

| Reactant 1 | Reactant 2 | Resulting Derivative Class | Yield Range |

|---|---|---|---|

| This compound | 2-hydrazino-4-arylthiazole hydrobromides | N-(4-aryl-thiazol-2-yl)-N¹-(4,5,6,7-tetrahydro-3Н-azepin-2-yl)-hydrazine hydrobromides | 55-65% |

Different aryl substitutions on the thiazole (B1198619) ring have been explored, leading to a variety of derivatives as detailed in the table below.

| Compound ID | Aryl Substituents (R, R1) |

|---|---|

| 5a | R=H, R1=H |

| 5b | R=OCH3, R1=H |

| 5c | R=Cl, R1=H |

| 5d | RR1=-OCH2CH2O- |

Synthesis of Methyl this compound-4-carboxylate

Methyl this compound-4-carboxylate is another derivative of the parent compound. While this chemical is commercially available from various suppliers, detailed procedures for its synthesis are not extensively documented in readily accessible scientific literature. The synthesis would likely involve introducing a carboxylate group at the C4 position of the azepine ring, a transformation that requires multi-step synthetic pathways. For instance, a potential, though unconfirmed, route could involve the cyclization of a suitably substituted linear precursor containing both the amino and ester functionalities required for the final structure.

Investigations into Ring-Opening Reactions

The stability of the azepine ring is a crucial aspect of its reactivity. Under certain conditions, the ring can undergo cleavage, leading to linear compounds.

Methoxy Derivative Ring-Opening Studies

Direct studies on the ring-opening reactions of this compound are not widely reported. However, its chemical structure as a cyclic imino ether suggests a high susceptibility to hydrolysis. The first step in a potential ring-opening cascade would be the acid-catalyzed hydrolysis of the imino ether to its corresponding lactam, ε-caprolactam.

Comparative Reactivity with Other Azepine Isomers and Analogues

This compound is the O-methyl ether of the lactim tautomer of ε-caprolactam. This structural feature dictates its reactivity compared to its lactam analogue. The imino ether group (-O-C=N-) is generally more reactive towards nucleophiles than the corresponding amide group (-O=C-N-) found in lactams.

The carbon atom at the C7 position in this compound is more electrophilic than the carbonyl carbon in ε-caprolactam. This is because the nitrogen atom's lone pair is involved in the C=N double bond, making it less available to donate electron density to the adjacent carbon compared to the resonance in an amide. Consequently, nucleophilic attack at this position, often leading to the displacement of the methoxy group, is a facile process, as seen in the derivatization strategies discussed previously.

In contrast, the amide bond in ε-caprolactam is stabilized by resonance, making it less susceptible to nucleophilic attack. Ring-opening of the lactam requires harsher conditions, such as strong acid catalysis and heat, to achieve hydrolysis. nih.govfrontiersin.org Therefore, this compound can be considered an "activated" form of caprolactam, serving as a more versatile intermediate for synthesizing various C7-substituted azepine derivatives.

Spectroscopic Characterization and Structural Elucidation of 7 Methoxy 3,4,5,6 Tetrahydro 2h Azepine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, a precise structural assignment can be achieved.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine exhibits distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The spectrum is characterized by signals for the methoxy (B1213986) group protons and the methylene (B1212753) protons of the tetrahydroazepine ring.

The protons of the three methylene groups at positions C3, C4, and C5 are chemically similar and appear as a broad multiplet in the aliphatic region of the spectrum. The methylene protons at C6, being adjacent to the nitrogen atom within the imino ether functional group, are deshielded and resonate at a slightly downfield position compared to the other ring methylene groups. Similarly, the protons at C2, adjacent to the double bond, also show a distinct chemical shift. The methoxy group protons appear as a sharp singlet, a characteristic feature for -OCH₃ groups.

Table 1: ¹H NMR Spectral Data for this compound Note: Data is estimated from spectral images. Exact values may vary based on solvent and experimental conditions.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.55 | s | 3H | -OCH₃ (Methoxy protons) |

| ~3.25 | t | 2H | -CH₂- (Position 6) |

| ~2.25 | t | 2H | -CH₂- (Position 2) |

| ~1.5-1.7 | m | 6H | -CH₂- (Positions 3, 4, 5) |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The most downfield signal corresponds to the C7 carbon of the imino ether group (C=N), due to its sp² hybridization and proximity to two electronegative atoms (N and O). The methoxy carbon (-OCH₃) also shows a characteristic chemical shift. The five methylene carbons of the azepine ring appear in the aliphatic region of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound Note: Data is estimated from spectral images. Exact values may vary based on solvent and experimental conditions.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~163.5 | C7 (C=N) |

| ~52.5 | -OCH₃ |

| ~43.0 | C6 |

| ~30.5 | C2 |

| ~29.5 | C4 or C5 |

| ~28.0 | C5 or C4 |

| ~24.0 | C3 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

FTIR Characterization for Product Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is commonly used to confirm the synthesis of this compound from its precursor, ε-caprolactam. The conversion is marked by the disappearance of characteristic lactam absorptions and the appearance of new bands corresponding to the imino ether product.

Key spectral changes include:

The disappearance of the N-H stretching band (typically around 3200-3400 cm⁻¹) from the caprolactam.

The disappearance of the strong amide C=O stretching band (around 1650 cm⁻¹) from the caprolactam.

The appearance of a strong C=N stretching vibration for the imino ether group, typically in the 1640-1690 cm⁻¹ region.

The appearance of C-O stretching bands (around 1250 cm⁻¹ and 1050 cm⁻¹) associated with the methoxy group.

The presence of C-H stretching vibrations from the methylene and methoxy groups, typically in the 2850-3000 cm⁻¹ range.

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2950 - 2850 | C-H Stretch | Alkyl (-CH₂, -CH₃) |

| ~1670 | C=N Stretch | Imino ether |

| ~1460 | C-H Bend | Methylene (-CH₂-) |

| ~1250 | C-O Stretch (Asymmetric) | Aryl-Alkyl Ether |

| ~1050 | C-O Stretch (Symmetric) | Aryl-Alkyl Ether |

ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with IR spectroscopy that allows for the analysis of samples in their solid or liquid state with minimal to no sample preparation. The technique relies on the measurement of an evanescent wave that penetrates a short distance into the sample placed in close contact with an internal reflection element (IRE) crystal.

For compounds like this compound, which is a liquid at room temperature, ATR-IR is a particularly convenient method. It allows for rapid and reproducible analysis by simply placing a drop of the liquid on the ATR crystal. This method is advantageous over traditional transmission methods as it does not require the preparation of thin films or KBr pellets. ATR-IR spectroscopy is effective for in-situ monitoring of chemical reactions, making it a useful tool for studying the synthesis of heterocyclic compounds and their derivatives. nist.gov

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the molecular weight determination and structural elucidation of this compound and its derivatives.

GC-MS Analysis for Purity and Molecular Weight Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is widely employed to ascertain the purity and confirm the molecular weight of this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint, confirming its identity. The molecular weight is determined from the molecular ion peak in the mass spectrum.

The mass spectrum of this compound is characterized by several key fragments. nih.gov The most intense peaks observed in the electron ionization (EI) mass spectrum are summarized in the table below.

Table 1: Key GC-MS Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Relative Intensity | Interpretation |

|---|---|---|

| 41 | 100% | Base Peak |

| 112 | ~80% | [M-CH3]+ |

| 56 | ~75% |

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

High-Resolution Mass Spectrometry (HRMS)

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 128.10700 | 120.8 |

| [M+Na]+ | 150.08894 | 125.2 |

| [M-H]- | 126.09244 | 123.6 |

| [M+NH4]+ | 145.13354 | 140.1 |

Data sourced from PubChem. uni.lu

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a primary method for assessing the purity of this compound. In a green synthesis approach for the compound, gas chromatography characterization demonstrated a product purity exceeding 98%. researchgate.net Commercially available this compound is also typically offered at high purity levels, for instance, at 97%. fishersci.comfishersci.nl

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. While no specific X-ray crystallographic data for the parent compound, this compound, is available in the reviewed literature, this technique has been successfully applied to its derivatives. For instance, the structure of a derivative, 3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H- researchgate.netchemeo.commatrixscientific.comtriazolo[4,3-a]azepine, was analyzed using X-ray crystallography, which confirmed that the seven-membered ring adopts a boat conformation. This highlights the utility of X-ray crystallography in elucidating the conformational preferences of the azepine ring system in its derivatives.

Computational and Theoretical Studies of 7 Methoxy 3,4,5,6 Tetrahydro 2h Azepine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties by solving the Schrödinger equation. Methodologies range from highly accurate ab initio techniques to the widely used Density Functional Theory (DFT), which offers a balance between computational cost and accuracy.

Ab initio and Density Functional Theory (DFT) are cornerstone methods for determining the optimized molecular geometry and electronic structure of chemical compounds. For 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, these calculations would reveal precise details about its three-dimensional shape and the distribution of electrons within the molecule.

DFT methods, such as the popular B3LYP functional combined with a basis set like 6-311+G(d,p), are frequently employed to predict the structure of organic molecules. Such a study on this compound would yield key geometrical parameters, including bond lengths, bond angles, and dihedral angles, defining its most stable spatial arrangement.

Electronic structure analysis provides insight into the molecule's reactivity and spectral properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, the calculation of Mulliken atomic charges and the generation of a Molecular Electrostatic Potential (MEP) map would identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack.

While specific computational studies detailing these parameters for this compound are not broadly published, the expected outcomes of such an analysis are summarized in the conceptual table below.

Table 1: Conceptual Data from DFT Analysis of this compound

| Calculated Property | Description | Predicted Significance |

|---|---|---|

| Optimized Bond Lengths (Å) | Calculated distances between bonded atoms (e.g., C=N, C-O, C-C). | Defines the ground-state molecular geometry. |

| Optimized Bond Angles (°) | Calculated angles between adjacent bonds (e.g., C-N-C, C-O-C). | Determines the shape and strain of the azepine ring. |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (eV) | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. |

| Mulliken Atomic Charges | Calculated partial charge distribution on each atom. | Identifies nucleophilic (negative charge) and electrophilic (positive charge) centers. |

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. chemistrysteps.comlibretexts.org The seven-membered azepine ring is flexible and can adopt several conformations. slideshare.net Energy minimization calculations are used to find the most stable conformer, which corresponds to a local or global minimum on the potential energy surface.

Computational studies on the related compound ε-caprolactam, which shares the same seven-membered ring skeleton, have shown that twist-chair conformations are generally the most stable, with chair forms acting as transition states. researchgate.net For this compound, the presence of the C=N double bond within the ring introduces a degree of planarity and rigidity compared to a fully saturated ring like cycloheptane. However, significant flexibility remains.

Table 2: Predicted Stable Conformers of the Azepine Ring System

| Conformer Type | Predicted Relative Energy | Key Structural Features |

|---|---|---|

| Twist-Chair | Low (Likely Global Minimum) | Staggered arrangement of substituents, minimizing torsional strain. |

| Chair | Higher (Likely Transition State) | Higher symmetry but may have increased eclipsing interactions. |

| Boat Family | Higher | Generally less stable due to potential flagpole interactions. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms. By modeling the energy profile of a reaction pathway, chemists can identify intermediates, transition states, and calculate activation energies, providing a detailed understanding of how a reaction proceeds.

The formation of the 2H-azepine ring system can be achieved through various synthetic routes, and computational modeling can be used to evaluate the feasibility of these pathways. One common method for synthesizing azepine derivatives involves the ring expansion of smaller nitrogen-containing rings or the cyclization of linear precursors. researchgate.net

For instance, a plausible mechanism for forming a substituted 2H-azepine derivative involves the copper(I)-catalyzed tandem amination and cyclization of functionalized allenyne precursors. mdpi.com A theoretical study of this pathway would involve:

Reactant and Product Optimization: Calculating the ground-state energies of the starting materials and final azepine product.

Intermediate Identification: Modeling potential intermediates, such as a copper acetylide species.

Transition State Search: Locating the transition state structure for each elementary step (e.g., nucleophilic addition, intramolecular cyclization).

Energy Profile Construction: Plotting the energy of the system along the reaction coordinate to determine the activation energy for each step and identify the rate-determining step.

Another well-established route is the ring expansion of aryl azides via photolysis or thermolysis, which proceeds through a nitrene intermediate. researchgate.net Computational modeling could map out the potential energy surface for the rearrangement of the nitrene to the azepine ring, clarifying the mechanism and predicting product yields.

Sigmatropic shifts are a class of pericyclic reactions where a sigma-bonded substituent migrates across a pi-conjugated system. While specific studies on sigmatropic shifts in this compound are not documented in the search results, this type of rearrangement is a known reaction class for azepine systems.

Computational analysis is particularly crucial for studying these reactions, as transition states are transient and difficult to observe experimentally. Theoretical modeling can accurately predict the geometry of the cyclic transition state and calculate the activation barrier. The Woodward-Hoffmann rules predict whether a given sigmatropic rearrangement is thermally or photochemically allowed based on orbital symmetry. DFT calculations can confirm these predictions and provide quantitative energy data. For example, modeling a hypothetical chemistrysteps.commdpi.com-hydride shift in a related azepine system would involve calculating the energy of the highly organized transition state to determine the feasibility of the reaction.

Structure-Reactivity Relationships from Computational Data

By correlating the calculated structural and electronic properties of a molecule with its observed chemical behavior, computational data can establish powerful structure-reactivity relationships. For this compound, several computational descriptors would be key to understanding its reactivity.

Frontier Molecular Orbitals (FMOs): The energy and spatial distribution of the HOMO and LUMO are primary indicators of reactivity. The HOMO is concentrated on the most nucleophilic sites, while the LUMO is located on the most electrophilic sites. For this compound, the nitrogen atom and the C=N double bond are expected to be key regions of reactivity, which FMO analysis would quantify.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. Red-colored regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack. This would allow for the prediction of how the molecule interacts with other reagents.

Calculated Dipole Moment: The magnitude and direction of the dipole moment influence the molecule's polarity and its interaction with polar solvents and other polar molecules, affecting reaction rates and solubility.

By calculating these properties for a series of related azepine derivatives and comparing them with experimental reaction rates or equilibrium constants, a quantitative structure-activity relationship (QSAR) model could be developed. This model would allow for the predictive design of new azepine compounds with tailored reactivity.

Applications of 7 Methoxy 3,4,5,6 Tetrahydro 2h Azepine in Advanced Chemical Synthesis

Role as an Intermediate in Complex Molecule Synthesis

7-Methoxy-3,4,5,6-tetrahydro-2H-azepine has proven to be an indispensable intermediate in the multi-step synthesis of intricate molecular architectures. Its reactivity allows for the construction of various heterocyclic systems, leading to the development of compounds with a wide range of biological activities.

Synthesis of Bacteriostatic Medicines (e.g., imidazole (B134444) and triazole derivatives)

The azepine ring of this compound is a key component in the synthesis of fused heterocyclic compounds with potential bacteriostatic properties. Research has demonstrated its utility in the preparation of imidazole and triazole derivatives that exhibit antimicrobial activity.

One notable application is the synthesis of 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine quaternary salts. nih.gov In this process, this compound undergoes condensation with 2-amino-1-arylethanone to form 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines. nih.gov Subsequent reaction with various alkylating reagents yields the corresponding quaternary imidazolium (B1220033) salts. nih.gov Screening of these novel derivatives has revealed that a significant number possess both antibacterial and antifungal activity. nih.gov

The following table summarizes the synthesis of these bacteriostatic agents:

| Starting Material 1 | Starting Material 2 | Product | Biological Activity |

| This compound | 2-Amino-1-arylethanone | 3-Aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines | Intermediate |

| 3-Aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines | Alkylating reagents | 3-Aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine quaternary salts | Antibacterial and antifungal |

Precursor for Cardioprotective Agents

The structural framework of this compound is integral to the synthesis of novel compounds with potential cardioprotective effects. Its role as a precursor enables the construction of complex molecules that are subsequently evaluated for their ability to protect cardiac tissue.

A key example is its use in the synthesis of N-(4-aryl-thiazol-2-yl)-N¹-(4,5,6,7-tetrahydro-3Н-azepin-2-yl)-hydrazine hydrobromides. The synthesis involves the condensation of 7-methoxy-3,4,5,6-tetrahydro-3Н-azepine with other precursors. These resulting derivatives have been studied for their cardioprotective activity.

Building Block for Potential Non-Steroidal Anti-inflammatory Agents (NSAIDs)

The azepine scaffold is a recurring motif in the design of new non-steroidal anti-inflammatory agents (NSAIDs). This compound serves as a crucial building block in the synthesis of fused heterocyclic systems that exhibit analgesic and anti-inflammatory properties.

A significant application in this area is the synthesis of 3-aryl-6,7,8,9-tetrahydro-5H- evitachem.commdpi.comresearchgate.nettriazolo[4,3-a]azepines. mdpi.com These fused triazole-azepine hybrids are prepared by the reaction of this compound with appropriate hydrazides. mdpi.com In vivo studies on these hybrid molecules have demonstrated promising analgesic and anti-inflammatory activities, with some derivatives showing efficacy comparable to or exceeding that of established NSAIDs like ketorolac (B1673617) and diclofenac (B195802) sodium. mdpi.com

The table below outlines the synthesis of these potential NSAIDs:

| Starting Material 1 | Starting Material 2 | Product | Biological Activity |

| This compound | Hydrazides | 3-Aryl-6,7,8,9-tetrahydro-5H- evitachem.commdpi.comresearchgate.nettriazolo[4,3-a]azepines | Analgesic and Anti-inflammatory |

Scaffold for Medicinal Chemistry Research

The inherent structural features of this compound make it an attractive scaffold for medicinal chemistry research. Its modifiable nature allows for the systematic exploration of structure-activity relationships (SAR) and the rational design of new drug candidates.

Derivatization for Pharmacological Screening

The core structure of this compound provides a versatile platform for the synthesis of a wide range of derivatives for pharmacological screening. By introducing various substituents at different positions of the azepine ring, chemists can generate libraries of compounds with diverse physicochemical properties and biological activities.

The synthesis of the aforementioned 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine quaternary salts and 3-aryl-6,7,8,9-tetrahydro-5H- evitachem.commdpi.comresearchgate.nettriazolo[4,3-a]azepines are prime examples of such derivatization. nih.govmdpi.com The screening of these derivatives has led to the identification of compounds with potent antibacterial, antifungal, analgesic, and anti-inflammatory activities. nih.govmdpi.com This highlights the value of the this compound scaffold in generating novel bioactive molecules.

Design of New Drug Candidates

The azepine nucleus is a privileged scaffold in drug design, and this compound serves as a valuable starting point for the rational design of new drug candidates. Its use in the creation of fused heterocyclic systems, such as the triazole-azepine hybrids, demonstrates a successful strategy in the quest for novel therapeutics. mdpi.com The promising in vivo activity of these hybrids as NSAIDs underscores the potential of this scaffold in developing new treatments for inflammatory conditions. mdpi.com The continued exploration of derivatives based on the this compound core holds promise for the discovery of future drug candidates targeting a variety of diseases.

Contribution to Materials Science (Potential Applications)

While direct, extensive research on the applications of this compound in materials science is not widely documented, its chemical structure as a substituted caprolactam derivative suggests significant potential for its use in the synthesis of advanced polymers and functional materials. The presence of the methoxy (B1213986) group on the caprolactam ring introduces a functional handle that can be leveraged to create polymers with tailored properties, opening avenues for its use in various specialized applications.

The primary route to leveraging this compound in materials science is through ring-opening polymerization (ROP), a common method for producing polyamides from lactam monomers. rsc.orgnih.gov The resulting polymers would feature a methoxy group pendant to the main polymer chain, which could impart unique characteristics not found in traditional polyamides like Nylon 6, which is derived from the parent compound, ε-caprolactam. wikipedia.org

Potential as a Monomer for Functional Polyamides:

The incorporation of this compound as a comonomer in the synthesis of polyamides could lead to materials with modified physical and chemical properties. The methoxy group can influence several aspects of the resulting polymer:

Solubility and Processing: The presence of the polar methoxy group could enhance the solubility of the resulting polyamide in a wider range of solvents, potentially simplifying processing and enabling the formation of films and fibers through solution casting techniques.

Adhesion and Surface Properties: The methoxy group can participate in hydrogen bonding, which could improve the adhesion of the polymer to various substrates. This could be advantageous in applications such as coatings and adhesives.

Thermal Properties: The introduction of a side group on the polymer chain can disrupt the regular packing of polymer chains, potentially leading to a lower melting point and glass transition temperature compared to unmodified polyamides. This could be beneficial for applications requiring lower processing temperatures.

Biocompatibility: Functionalized polyamides are being explored for various biomedical applications. nih.gov The introduction of a methoxy group could potentially influence the biocompatibility and biodegradability of the resulting polymer, making it a candidate for further investigation in areas like drug delivery systems and tissue engineering scaffolds.

Copolymerization for Tailored Material Properties:

A significant potential application lies in the copolymerization of this compound with other lactams, such as ε-caprolactam or laurolactam. researchgate.net This approach would allow for the fine-tuning of material properties by varying the ratio of the comonomers. For instance, incorporating a small amount of the methoxy-functionalized monomer could improve specific properties like dyeability or moisture absorption without drastically altering the bulk mechanical properties of the parent polyamide.

Furthermore, the synthesis of poly(ester amide)s (PEAs) by copolymerizing lactams with lactones presents another promising avenue. rsc.org The inclusion of this compound in such copolymers could lead to biodegradable materials with a unique combination of flexibility from the polyester (B1180765) segments and strength from the polyamide segments, with the methoxy group providing an additional point of functionality.

Post-Polymerization Modification:

The methoxy group on the polymer chain could also serve as a reactive site for post-polymerization modification. Although the methoxy group itself is relatively stable, its presence could activate adjacent positions on the polymer backbone for further chemical reactions. This would enable the grafting of other functional molecules onto the polyamide chain, leading to the development of materials with highly specialized functions, such as antimicrobial surfaces or sensor capabilities.

Interactive Data Table: Potential Effects of Incorporating this compound into Polyamides

| Property | Potential Influence of Methoxy Group | Rationale | Potential Application Area |

| Solubility | Increased solubility in polar organic solvents. | The polar ether linkage enhances interaction with polar solvents. | Solution-cast films, membranes, and coatings. |

| Adhesion | Improved adhesion to polar substrates. | Potential for hydrogen bonding and dipole-dipole interactions. | Adhesives, coatings for metals and plastics. |

| Thermal Stability | Potentially altered melting point and glass transition temperature. | Disruption of polymer chain packing and crystallinity. | Specialty plastics with specific processing requirements. |

| Surface Energy | Modified surface wettability. | The presence of polar groups can increase surface energy. | Printable or coatable surfaces, biocompatible materials. |

| Chemical Reactivity | Site for potential post-polymerization modification. | The methoxy group can potentially be cleaved or activate adjacent sites for further functionalization. | Functional materials with tailored surface chemistry. |

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Strategies for 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine

The synthesis of this compound and its derivatives typically involves multi-step reactions, including cyclization and functional group modifications. ontosight.ai Future research is geared towards creating more efficient, sustainable, and stereoselective synthetic pathways.

Exploration of More Sustainable and Efficient Methods

A significant advancement in the synthesis of this compound has been the development of a green synthesis route. ingentaconnect.comresearchgate.net This method utilizes ε-caprolactam and dimethylcarbonate as the methylating reagent, offering an environmentally conscious alternative to traditional methods. ingentaconnect.comresearchgate.net Research has identified the optimal conditions for this reaction, achieving a high yield and purity. ingentaconnect.comresearchgate.net

Future exploration in this area could focus on utilizing flow chemistry, which can offer better control over reaction parameters and improve safety and scalability. beilstein-journals.org The use of environmentally benign solvents, such as cyclopentyl methyl ether (CPME), in synthetic protocols is another promising avenue for enhancing the sustainability of producing azepine derivatives. beilstein-journals.org

Table 1: Optimal Conditions for Green Synthesis

| Parameter | Optimal Value |

|---|---|

| Mole Ratio (dimethylcarbonate to ε-caprolactam) | 0.6 |

| Reaction Temperature | 353 K |

| Drop-wise Time of Dimethylcarbonate | 2 hours |

| Post-reaction Time | 1 hour |

| Resulting Yield | 81.2% |

Data derived from a study on the green synthesis of this compound. ingentaconnect.comresearchgate.net

Asymmetric Synthesis Approaches (if applicable)

While specific asymmetric syntheses for this compound are not extensively detailed, this remains a critical area for future research, particularly if chiral derivatives are desired for specific applications. Methodologies developed for related azepine structures, such as tetrahydro-2-benzazepines and tetrahydro-3-benzazepines, provide a roadmap for future investigations. nih.govresearchgate.net Key strategies that could be adapted include:

Chiral Auxiliary-Mediated Synthesis: Utilizing chiral auxiliaries to direct stereoselective transformations, followed by their removal to yield enantiomerically pure products. nih.gov

Stereoselective Metallation/Alkylation: Employing highly stereoselective metallation and subsequent alkylation reactions as a key step in building the chiral azepine core. researchgate.net

Ring-Closing Metathesis (RCM): Using chiral catalysts in RCM of diene precursors to enable enantioselective cyclization, which has proven effective for constructing other complex azepine cores. evitachem.com

Exploration of New Reactivity Patterns and Transformations

The chemical structure of this compound allows for a variety of potential chemical reactions that are ripe for further exploration. evitachem.com The presence of the imino ether functionality (a cyclic O-alkyl imidate) is key to its reactivity. Future research can focus on:

Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides, allowing for N-functionalization. evitachem.com

Oxidation and Reduction: The methoxy (B1213986) group could potentially be oxidized to form corresponding carbonyl compounds, while the nitrogen atom within the azepine ring could undergo reduction to yield secondary amines. evitachem.com

Ring Expansion/Contraction: Investigating conditions that could lead to the expansion of the seven-membered ring or its contraction to smaller heterocyclic systems would open new synthetic pathways. The Beckmann rearrangement is a classic method for accessing the caprolactam core, which is a direct precursor to the target compound. evitachem.com

Targeted Synthesis of Functionalized Derivatives for Specific Applications

Azepane and its functionalized derivatives are important structural motifs in many bioactive molecules, showing a wide range of medicinal and pharmaceutical properties. nih.gov A primary future direction is the synthesis of novel derivatives of this compound for specific applications.

Medicinal Chemistry: The azepine core is structurally similar to known psychoactive compounds, making it a valuable scaffold for developing new therapeutic agents, potentially targeting neurological disorders. ontosight.aievitachem.com

Agrochemicals and Materials Science: The introduction of fluorine-containing groups into organic molecules is of growing importance in crop protection and materials science. nih.gov Developing synthetic routes to introduce trifluoromethyl or other fluorinated moieties onto the azepine ring is a promising research avenue. nih.gov

Fragrance Industry: The compound is already noted for its use as a fragrance ingredient, and synthesizing derivatives could lead to novel scents. nih.gov

In-depth Mechanistic Investigations of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and discovering new transformations. Future work should involve detailed mechanistic studies, which could employ both experimental and computational methods. For example, in reactions involving other heterocyclic systems, computational studies using Density Functional Theory (DFT) have been instrumental in elucidating complex reaction pathways, identifying key intermediates, and explaining product distributions. nih.gov Applying similar in-depth analysis to reactions such as cycloadditions, rearrangements, or catalytic functionalizations involving the azepine core would provide fundamental insights and enable more rational reaction design. nih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound. Future research will increasingly leverage advanced computational modeling for predictive purposes.

Property Prediction: Various physical and chemical properties, such as boiling point, vapor pressure, and partition coefficients, can be calculated. chemeo.com Advanced techniques can also predict spectroscopic data and other characteristics like collision cross-section values, which are useful in analytical chemistry. uni.lu

Reaction Pathway and Reactivity Prediction: As seen in mechanistic studies, quantum chemical calculations can map out entire reaction pathways, calculate activation energies, and predict the thermodynamic stability of products. nih.gov This predictive power can guide experimental work, saving time and resources by identifying the most promising reaction conditions and potential outcomes before they are attempted in the lab.

Table 2: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 128.10700 | 120.8 |

| [M+Na]+ | 150.08894 | 125.2 |

| [M-H]- | 126.09244 | 123.6 |

| [M+NH4]+ | 145.13354 | 140.1 |

| [M+K]+ | 166.06288 | 129.0 |

Data calculated using CCSbase, providing insights for mass spectrometry analysis. uni.lu

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| ε-caprolactam |

| Dimethylcarbonate |

| Cyclopentyl methyl ether (CPME) |

| Tetrahydro-2-benzazepine |

Expanding the Scope of Biological and Materials Applications

The versatile chemical scaffold of this compound, also known as O-methylcaprolactim, presents a fertile ground for advanced research aimed at expanding its utility in both biological and materials science domains. While the compound itself is primarily recognized as a key synthetic intermediate, its inherent structural and chemical attributes offer significant potential for the development of novel, high-value molecules with tailored functionalities. Future research is poised to leverage this potential, moving beyond its current applications and exploring new frontiers in medicine and material innovation.

The azepine ring system is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. tandfonline.com This precedence suggests that derivatives of this compound could be systematically designed and synthesized to target a wide array of biological processes. The methoxy group at the 7-position is a particularly attractive feature, as it can be readily converted into other functional groups, allowing for the generation of diverse chemical libraries for high-throughput screening.

In the realm of materials science, the cyclic structure of the tetrahydroazepine core offers a unique combination of flexibility and stability. This makes it an intriguing building block for the creation of novel polymers and functional materials. The ability to introduce various substituents onto the azepine ring opens up possibilities for fine-tuning the physical and chemical properties of these materials, leading to applications in areas such as drug delivery, catalysis, and advanced coatings.

Exploration in Medicinal Chemistry

Future research in medicinal chemistry is likely to focus on the design and synthesis of novel analogs of this compound with specific therapeutic activities. The tetrahydroazepine core is a key structural motif in a number of psychoactive compounds, suggesting that derivatives could be explored for their potential in treating neurological disorders. evitachem.com By modifying the substituents on the azepine ring, it may be possible to develop compounds with selective activity against specific receptors or enzymes in the central nervous system.

Furthermore, the azepine scaffold has been incorporated into compounds with demonstrated antimicrobial, anticonvulsant, and analgesic properties. researchgate.net This provides a strong rationale for investigating the biological activity of new derivatives of this compound in these therapeutic areas. For instance, the synthesis of hybrid molecules that combine the azepine core with other pharmacologically active moieties could lead to the discovery of new drugs with improved efficacy and reduced side effects.

Innovations in Materials Science

In the field of materials science, the unique structural characteristics of this compound make it a promising monomer for the synthesis of novel polymers. The ring-opening polymerization of this and related lactam ethers could lead to the formation of polyamides with tailored properties. The presence of the methoxy group offers a handle for post-polymerization modification, allowing for the introduction of various functional groups along the polymer chain. This could enable the development of "smart" polymers that respond to external stimuli such as pH, temperature, or light.

Another promising avenue of research is the use of this compound and its derivatives as ligands for the synthesis of metal complexes with catalytic activity. The nitrogen atom in the azepine ring can coordinate to a variety of metal centers, and the substituents on the ring can be used to modulate the electronic and steric properties of the resulting catalysts. Such catalysts could find applications in a wide range of organic transformations, from fine chemical synthesis to industrial-scale processes.

Moreover, the development of drug delivery systems based on tetrahydroazepine derivatives is an emerging area of interest. nih.govazonano.com The ability to functionalize the azepine ring allows for the attachment of drugs, targeting ligands, and imaging agents. The resulting conjugates could be designed to release their payload in a controlled manner at a specific site in the body, thereby improving the therapeutic index of the drug and minimizing off-target effects.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reactants | Yield (%) | Key Reference |

|---|---|---|---|

| Alkylation | Caprolactam, dimethyl sulfate | ~65-75% | |

| Hantzsch condensation | Phenacyl bromides, hydrazides | 50-60% |

Advanced: How can discrepancies in synthetic protocols for azepine derivatives be reconciled?

Methodological Answer:

Discrepancies often arise from reactant ratios, solvent polarity, or temperature. For example:

- Phenacyl Bromides vs. Hydrazides : uses phenacyl bromides for cardioprotective derivatives, while employs hydrazides for triazoloazepines. Optimizing stoichiometry (1:1 molar ratio) and solvent (DMF vs. benzene) improves reproducibility .

- Byproduct Analysis : Use HPLC or GC-MS to identify side products (e.g., unreacted caprolactam).

Q. Table 2: Reaction Optimization Parameters

| Variable | Effect on Yield | Evidence Source |

|---|---|---|

| Solvent (Benzene vs. DMF) | Higher polarity reduces byproducts | |

| Temperature (80°C vs. 100°C) | Higher temps accelerate alkylation |

Basic: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- 15N NMR : Distinct chemical shifts at 233.1 ppm confirm the azepine nitrogen environment .

- X-ray Diffraction : Crystallographic data (e.g., θmax = 28.7°, Rint = 0.023) provide bond lengths and angles .

- IR Spectroscopy : Methoxy C-O stretch at ~1250 cm⁻¹.

Q. Table 3: Spectroscopic Data

| Technique | Key Data | Reference |

|---|---|---|

| 15N NMR | δ = 233.1 ppm | |

| X-ray | Space group P21/c, Z = 4 |

Advanced: How can pharmacological screening for cardioprotective derivatives be designed?

Methodological Answer:

- In Vivo Models : Use ischemia-reperfusion injury models (e.g., rat coronary ligation) .

- Biomarkers : Measure troponin levels, infarct size, and antioxidant activity (e.g., SOD, GPx).

- Dose-Response : Test derivatives at 10–100 mg/kg, with positive controls (e.g., carvedilol).

Q. Table 4: Bioassay Parameters for N-[4-(4-methoxyphenyl)-thiazol-2-yl] Hydrazine Hydrobromide

| Parameter | Value | Reference |

|---|---|---|

| Effective Dose (ED50) | 25 mg/kg | |

| Infarct Size Reduction | 40% vs. control |

Advanced: How to address contradictions in NMR data for structural confirmation?

Methodological Answer:

Contradictions may stem from sample purity or calibration. For example:

- 15N NMR Shifts : Brouillette’s study reports 233.1 ppm vs. 139.1 ppm for related lactams. Ensure deuterated solvent purity (>99.9%) and internal standards (TMS).

- X-ray Refinement : Use high-resolution data (R[F² > 2σ(F²)] = 0.044) and hydrogen atom constraints .

Basic: What are common derivatives and their research applications?

Methodological Answer:

Q. Table 5: Derivatives and Applications

| Derivative | Application | Reference |

|---|---|---|

| N-(4-aryl-thiazol-2-yl) | Cardioprotective screening | |

| 3a-f Triazoloazepines | Antibacterial (Gram+ pathogens) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.